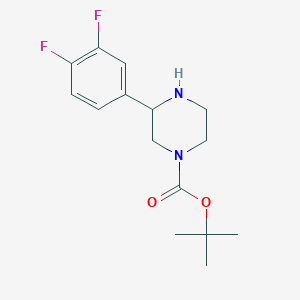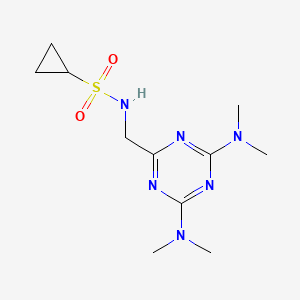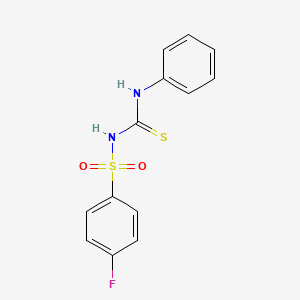
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea, also known as HMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in various biological pathways. For example, 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has also been shown to inhibit the activity of the protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea in lab experiments is its high purity and stability. 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is also relatively easy to synthesize, making it a cost-effective reagent. However, one limitation of using 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is its limited solubility in water, which may require the use of organic solvents in some experiments.
Orientations Futures
There are several future directions for research on 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea. One area of interest is the development of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea as a biopesticide in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea and its potential side effects.
Conclusion:
In conclusion, 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is a chemical compound with potential applications in various fields, including drug discovery, agriculture, and material science. The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propionaldehyde with phenethylamine in the presence of a catalyst. 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been shown to have antitumor, antimicrobial, and antiviral activities, and has been used as a herbicide and fungicide in agriculture. The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in various biological pathways. 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the reduction of inflammation and oxidative stress. While there are advantages and limitations to using 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea in lab experiments, there are several future directions for research on 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea, including the development of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea-based drugs and the use of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea as a biopesticide.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea involves the reaction of 2-hydroxy-2-methyl-3-(methylthio)propionaldehyde with phenethylamine in the presence of a catalyst. The resulting product is then treated with a base to form 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea. The synthesis method has been optimized to produce 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea with high purity and yield.
Applications De Recherche Scientifique
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been extensively studied for its potential applications in various fields, including drug discovery, agriculture, and material science. In drug discovery, 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been shown to have antitumor, antimicrobial, and antiviral activities. 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has also been used as a herbicide and fungicide in agriculture. Additionally, 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea has been used as a crosslinking agent in the production of polyurethane foams and adhesives.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(18,11-19-2)10-16-13(17)15-9-8-12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOHSMSXHNAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=CC=C1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate](/img/structure/B2597010.png)




![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)

![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)
![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)